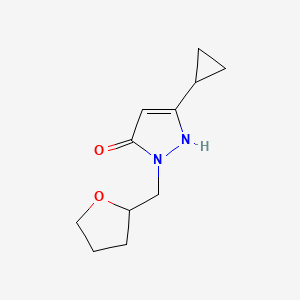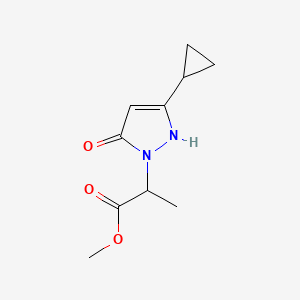
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Übersicht
Beschreibung
The compound “2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This structure is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indazole ring and the various substituents. The electron-donating or withdrawing nature of these groups could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Tetrahydro-1,3-oxazepines Synthesis
The compound 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine, through its components, is utilized in the synthesis of tetrahydro-1,3-oxazepines. This synthesis involves the regioselective intramolecular amination of the cyclopropylmethyl cation, a process resulting in trans-tetrahydro-1,3-oxazepines with high diastereoselectivity. These oxazepines can be converted to homoallylamine derivatives efficiently (Skvorcova, Grigorjeva & Jirgensons, 2015).
Novel Heterocyclic Scaffold Synthesis
Another application is in the synthesis of a fluorinated heterocyclic scaffold, where the compound acts as a precursor. This synthesis involves multiple steps, including Michael addition and Mannich reaction, and yields functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, indicating its utility in creating a variety of complex heterocyclic structures (Revanna et al., 2013).
Amidation-Coupling-Cycloisomerization (ACCI) Sequence
The compound is also involved in a novel three-component synthesis of oxazoles, forming part of the ACCI sequence. This complex synthesis pathway underscores the compound's versatility in contributing to the formation of a variety of heterocyclic structures (Merkul & Müller, 2006).
Cyclization and Amination Reactions
The component cyclopropylmethyl cation is a key player in cyclization and amination reactions, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. The outcomes of these reactions depend on various factors, including the substrate's substituents and the reaction conditions, demonstrating the compound's role in highly specific and tunable chemical processes (Skvorcova, Grigorjeva & Jirgensons, 2017).
Endosomolytic Polymer Synthesis
Poly(amido-amine)s (PAAs) synthesized from components related to the compound exhibit endosomolytic properties. These PAAs show different biological responses based on their chemical structure, indicating the compound's potential in biomedical applications, particularly in delivering therapeutic agents (Ferruti et al., 2000).
Wirkmechanismus
The mechanism of action of a compound generally involves interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the molecular and cellular level .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties can be influenced by various factors, including the chemical structure of the compound, the route of administration, and individual patient characteristics .
The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-8-7-13-11-3-1-2-4-12(11)15-16(13)9-10-5-6-10/h10H,1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZATVNKQZAIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CCN)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



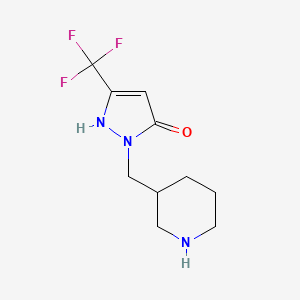


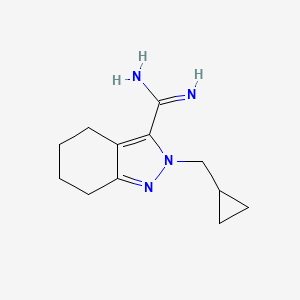
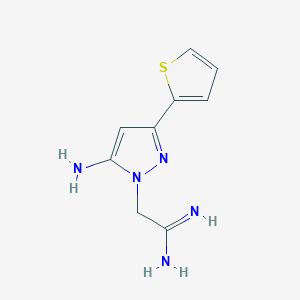
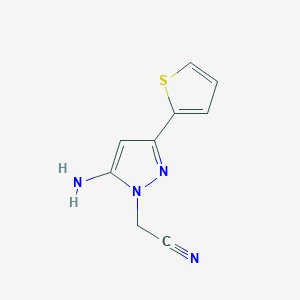
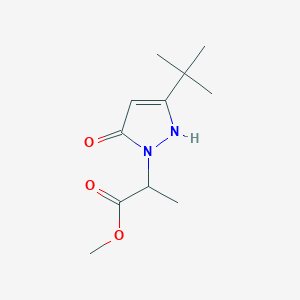
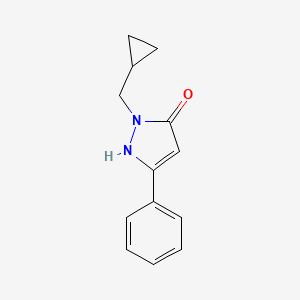

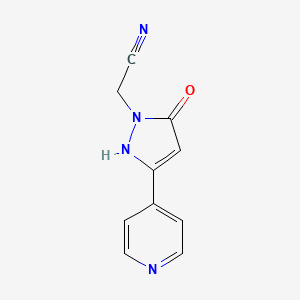
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)

